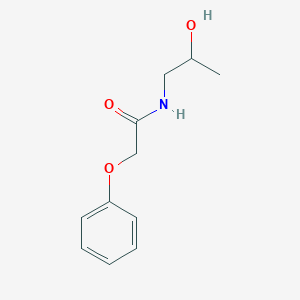
N-(2-hydroxypropyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-2-phenoxyacetamide, also known as HPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPAA is a derivative of phenoxyacetic acid and has been synthesized through various methods.
作用機序
The mechanism of action of N-(2-hydroxypropyl)-2-phenoxyacetamide is not fully understood. However, it has been suggested that N-(2-hydroxypropyl)-2-phenoxyacetamide exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the NF-κB and Nrf2 pathways. N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to inhibit the activation of NF-κB and increase the expression of Nrf2, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the expression of inflammatory markers, such as COX-2 and iNOS. N-(2-hydroxypropyl)-2-phenoxyacetamide has also been found to scavenge free radicals and protect against oxidative stress-induced damage. Additionally, N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
N-(2-hydroxypropyl)-2-phenoxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for further research. However, there are some limitations to using N-(2-hydroxypropyl)-2-phenoxyacetamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of N-(2-hydroxypropyl)-2-phenoxyacetamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on N-(2-hydroxypropyl)-2-phenoxyacetamide. One area of interest is the development of N-(2-hydroxypropyl)-2-phenoxyacetamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of N-(2-hydroxypropyl)-2-phenoxyacetamide and its effects on various signaling pathways. Another area of interest is the investigation of N-(2-hydroxypropyl)-2-phenoxyacetamide as a potential anticancer agent, either alone or in combination with other drugs. Finally, the development of new synthesis methods for N-(2-hydroxypropyl)-2-phenoxyacetamide could lead to improved yields and purity, making it a more attractive candidate for drug development.
合成法
N-(2-hydroxypropyl)-2-phenoxyacetamide can be synthesized through the reaction of phenoxyacetic acid with 2-chloro-1-propanol in the presence of a base such as potassium hydroxide. The reaction produces N-(2-hydroxypropyl)-2-phenoxyacetamide as a white crystalline solid with a yield of 80-85%.
科学的研究の応用
N-(2-hydroxypropyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory markers. Additionally, N-(2-hydroxypropyl)-2-phenoxyacetamide has been found to scavenge free radicals and protect against oxidative stress-induced damage. N-(2-hydroxypropyl)-2-phenoxyacetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells.
特性
製品名 |
N-(2-hydroxypropyl)-2-phenoxyacetamide |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
N-(2-hydroxypropyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)8-15-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
InChIキー |
UCOYUARRWOSTQF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)COC1=CC=CC=C1)O |
正規SMILES |
CC(CNC(=O)COC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)


![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)

![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)


![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)


![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)